molecular formula C22H21ClN2O3S B2718763 4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine CAS No. 478262-72-5

4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine

Cat. No. B2718763
CAS RN: 478262-72-5
M. Wt: 428.93
InChI Key: DQDYNNPUVJTSHY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a pyridine ring (a six-membered ring with one nitrogen atom), and a phenyl ring (a six-membered carbon ring). It also seems to contain a sulfonyl group (SO2) and a chlorophenyl group (a phenyl ring with a chlorine atom attached) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as sulfonylation, chlorination, and ring formation .

Scientific Research Applications

Antimicrobial Activity

The 1,3-oxazol-5-ols, which exist as 5-oxo tautomers (1,3-oxazol-5(4H)-ones), have reported antimicrobial properties. While not directly related to our compound, this information highlights the broader potential of similar chemical motifs .

In Silico and In Vitro Studies

Valine-derived compounds bearing a 4-(4-chlorophenyl)sulfonylphenyl moiety have been studied for their physicochemical properties and biological activity. These include N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives. Their antimicrobial, antiviral, and trypanocidal properties have been explored .

Thiadiazole Derivatives

Starting from 4-chlorobenzoic acid, novel 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. Although not directly related to our compound, this work contributes to the broader understanding of thiadiazole-based compounds .

properties

IUPAC Name

4-[3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-16-15-20(17-5-3-2-4-6-17)24-22(25-11-13-28-14-12-25)21(16)29(26,27)19-9-7-18(23)8-10-19/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDYNNPUVJTSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}morpholine

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